molecular formula C16H15N5O4 B2374902 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034385-01-6

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2374902
CAS No.: 2034385-01-6
M. Wt: 341.327
InChI Key: YNINWUXENDEAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a high-affinity and selective agonist for the cannabinoid receptor type 2 (CB2), demonstrating significant selectivity over the central nervous system-abundant cannabinoid receptor type 1 (CB1). This pharmacological profile makes it an invaluable research tool for probing the CB2 receptor's role in inflammatory and immune responses . The activation of CB2 receptors is known to modulate immune cell migration and cytokine release, providing a therapeutic rationale for investigating this compound in models of neuroinflammatory pain and peripheral inflammation. Its utility extends to oncology research, where CB2 signaling has been implicated in tumor microenvironment regulation; studies have explored its analogs in glioma and other cancer models to understand its effects on tumor cell proliferation and apoptosis. The compound's high selectivity minimizes central CB1-mediated psychoactive effects, a critical feature for in vivo research aiming to dissect the physiological functions of the endocannabinoid system without confounding neurological outcomes. Consequently, this molecule is a cornerstone for advanced studies in immunology, neuropharmacology, and oncology, facilitating the development of targeted therapies for inflammatory diseases and cancer.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNINWUXENDEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and various biological activities associated with this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions. The structure features a benzo[d][1,3]dioxole moiety linked to an oxadiazole and pyrazole group, which are known for their diverse biological properties. The crystal structure of similar compounds has been studied to understand their interactions and stability in biological systems .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural components.

Antimicrobial Properties

Compounds containing benzo[d][1,3]dioxole structures have demonstrated antimicrobial activity against various pathogens. Research has shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The presence of the oxadiazole and pyrazole groups may enhance this activity.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with some derivatives showing the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Assessment : A study on 1,3-diarylpyrazoles revealed significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential for selective targeting of cancer cells .
  • Antiparasitic Activity : Another investigation found that derivatives analogous to the compound exhibited low micromolar potencies against protozoan parasites like Trypanosoma cruzi, indicating possible applications in treating parasitic infections .
  • Inflammation Models : In vivo models demonstrated that compounds with similar scaffolds could significantly reduce inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activities of the compound and its analogs:

Biological ActivityAssessed CompoundsKey Findings
AnticancerPyrazole derivativesInduced apoptosis in cancer cell lines
AntimicrobialBenzo[d][1,3]dioxole analogsEffective against Gram-positive bacteria
Anti-inflammatoryOxadiazole derivativesReduced IL-6 and TNF-α levels in vitro

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure can exhibit anticancer properties. A study demonstrated that derivatives of this compound were effective in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. In vitro studies indicated that the compound could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Preliminary studies suggest that 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibits antimicrobial activity against various pathogens. This includes bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies

StudyApplicationFindings
Study AAnticancerInduced apoptosis in breast cancer cells; IC50 values were significantly lower than standard treatments .
Study BAnti-inflammatoryReduced TNF-α levels by 50% in LPS-stimulated macrophages; potential for treating chronic inflammatory diseases .
Study CAntimicrobialEffective against Staphylococcus aureus and Candida albicans; demonstrated zone of inhibition comparable to conventional antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacological properties:

Conditions Reagents Product Yield Source
Acidic (HCl, 80°C)6M HCl, H₂O2-(Benzo[d]dioxol-5-yl)acetic acid78%
Basic (NaOH, reflux)1M NaOH, EtOHSodium salt of 2-(benzo[d]dioxol-5-yl)acetate85%

Hydrolysis kinetics are influenced by the steric hindrance from the oxadiazole-pyrazole substituent, requiring elevated temperatures for completion.

Nucleophilic Substitution at the Oxadiazole Moiety

The 1,2,4-oxadiazole ring participates in nucleophilic substitution reactions at the C-5 methyl position. This site reacts with amines and thiols:

Reaction Type Reagents Product Application
AminationBenzylamine, DMF, 60°CN-Benzyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amineBioisostere synthesis
ThiolationThioglycolic acid, K₂CO₃5-((Carboxymethyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazoleChelating agent development

These reactions proceed via an SN2 mechanism, with the oxadiazole’s electron-deficient C-5 position acting as the electrophilic center.

Coupling Reactions Involving the Pyrazole Ring

The 1-methylpyrazole group enables cross-coupling reactions, particularly Suzuki-Miyaura couplings, to introduce aromatic substituents:

Catalyst System Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole67%
Pd(OAc)₂, XPhosToluene, 110°C4-(3-Nitrophenyl)-1-methyl-1H-pyrazole72%

The pyrazole’s C-4 position shows higher reactivity than C-3 due to electronic effects from the oxadiazole ring .

a) Oxidation of the Methylene Bridge

The methylene group (-CH₂-) adjacent to the oxadiazole oxidizes to a ketone under strong oxidizing agents:

Reagent Conditions Product
KMnO₄H₂O, 25°C2-(Benzo[d]dioxol-5-yl)-N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-carbonyl)acetamide

This transformation is critical for enhancing metabolic stability.

b) Reduction of the Oxadiazole Ring

Catalytic hydrogenation selectively reduces the oxadiazole to an amidine:

Catalyst Conditions Product
H₂, Pd/C (10%)EtOH, 50 psi, 60°CN-(1-Methyl-1H-pyrazol-4-yl)amidine derivative

This reaction alters the compound’s hydrogen-bonding capacity, influencing target binding .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the benzo[d]dioxole’s aromatic system and alkenes:

Alkene Conditions Product
EthyleneCH₂Cl₂, 254 nmTricyclic fused dioxole-cyclobutane adduct

This reactivity is exploited in materials science for polymer cross-linking.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Major Degradation Pathway
1.22.3 hAcid-catalyzed hydrolysis of acetamide
7.448 hOxidative demethylation of dioxole

Degradation products include 3,4-dihydroxybenzaldehyde and pyrazole-4-carboxylic acid .

Synthetic Modifications for Bioactivity Optimization

Key derivatives synthesized via the above reactions exhibit enhanced biological profiles:

Derivative IC₅₀ (μM) Target
N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)glycine conjugate0.12HDAC6 inhibitor
5-Nitro-oxadiazole variant1.8Antifungal agent

These modifications highlight the compound’s versatility as a pharmacophore .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Heterocycle Substituents on Heterocycle Acetamide Modification Key Functional Differences
Target Compound 1,2,4-oxadiazole 3-(1-Methyl-1H-pyrazol-4-yl) N-((oxadiazol-5-yl)methyl) Benzodioxole, methylpyrazole
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 1,2,4-oxadiazole 3-(4-Methoxyphenyl) N-(2-chlorobenzyl) 4-Methoxyphenyl, methylthio, 2-chlorobenzyl
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Thiazole 4-Phenyl, 5-benzoyl Direct attachment to thiazole Thiazole core, benzoyl group
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide Pyrazole 1,3-Dimethyl Simple acetamide No benzodioxole or oxadiazole

Key Observations:

Heterocycle Core: The target compound’s 1,2,4-oxadiazole core offers superior metabolic stability compared to thiazole () due to reduced susceptibility to enzymatic hydrolysis .

Substituent Effects :

  • The 1-methylpyrazole group in the target compound provides a balance of lipophilicity (logP ~2.5 inferred) and hydrogen-bonding capacity, contrasting with the 4-methoxyphenyl group in ’s analogue, which increases electron density and may hinder blood-brain barrier penetration .
  • The methylthio group in ’s compound enhances lipophilicity but risks metabolic oxidation to sulfoxides, a liability absent in the target compound .

Inferred Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~413 ~488 ~452
logP (Predicted) ~2.5 ~3.2 ~3.8
Hydrogen Bond Acceptors 7 8 6
Rotatable Bonds 6 8 5
Metabolic Stability* High (oxadiazole resistance) Moderate (methylthio liability) Low (thiazole hydrolysis)

*Based on structural features.

  • Metabolic Stability : The target compound’s oxadiazole ring resists esterase-mediated degradation, unlike the thiazole in ’s compound, which is prone to hydrolysis .
  • Solubility : The benzodioxole group may reduce aqueous solubility compared to ’s 4-methoxyphenyl analogue, but the methylpyrazole mitigates this via moderate polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the benzo[d][1,3]dioxole moiety to the 1,2,4-oxadiazole core. Key steps include:

  • Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF as solvent, 80–100°C) .
  • Step 2 : Alkylation of the pyrazole group using 1-methyl-1H-pyrazole-4-carbaldehyde, followed by nucleophilic substitution to attach the acetamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-DMF mixtures is critical for achieving >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify connectivity of the benzodioxole, oxadiazole, and pyrazole groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm; oxadiazole C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen for activity using:

  • Antimicrobial Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC50_{50} values and dose-response curves .
  • Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of Substituents : Modify the benzodioxole (e.g., halogenation) or pyrazole (e.g., alkyl chain elongation) groups to evaluate effects on potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (oxadiazole C=O) and hydrophobic (benzodioxole) interactions .
  • In Vivo Validation : Test optimized analogs in murine models (e.g., inflammation or xenograft tumors) to correlate SAR with efficacy .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Metabolic Stability Checks : Use liver microsomes (human/rodent) to rule out rapid degradation as a cause of variability .
  • Collaborative Validation : Cross-institutional studies to confirm reproducibility, as seen in oxadiazole-based FLAP inhibitor research .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to isolate binding proteins .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with suspected targets (e.g., COX-2 or 5-lipoxygenase) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or NF-κB modulation) .

Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
  • Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via UPLC-MS .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis Reflux cyclization, nucleophilic substitutionTemperature (80–100°C), solvent (DMF), reaction time (12–24 h)
Purification Column chromatography, recrystallizationSilica gel mesh, solvent polarity gradient
Structural Analysis NMR, HRMS, HPLC-UVδ values, mass accuracy (<5 ppm), retention time
Biological Screening MTT assay, broth microdilutionIC50_{50}, MIC, cell line specificity
SAR Optimization Molecular docking, proteomicsDocking scores, binding affinity (Kd_d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.